rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
Description
rac-(1R,5S,6R)-Bicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine derivative featuring a strained bicyclo[3.1.0]hexane scaffold. The compound’s stereochemistry is defined by the rac (racemic) designation, indicating a mixture of enantiomers at the 1R,5S,6R positions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
CAS No. |
18150-19-1 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, often involving reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclo[3.1.0]hexane Derivatives
Key Compound : rac-(1R,5S,6R)-Bicyclo[3.1.0]hexan-6-amine Hydrochloride
- Molecular Formula : C₆H₁₂N·HCl
- Applications : Likely serves as an intermediate for synthesizing pharmacologically active compounds (e.g., LPAR1 antagonists) .
Analog 1 : trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride
- Molecular Formula: C₅H₁₀NO·HCl
- Substituents : Amine group at position 6; oxygen atom replaces a carbon in the bicyclo ring (3-oxabicyclo).
- This analog is marketed as a building block for drug discovery .
Analog 2 : (1R,5S,6r)-3,3-Difluoro-N-methylbicyclo[3.1.0]hexan-6-amine Hydrochloride
- Molecular Formula : C₇H₁₂F₂N·HCl
- Substituents : Difluoro groups at position 3; methyl group attached to the amine.
- Key Differences : Fluorination increases lipophilicity and resistance to enzymatic degradation, while the methyl group modifies steric and electronic properties. This derivative is explicitly used in LPAR1 antagonist synthesis .
| Property | Key Compound | 3-Oxabicyclo Analog | Difluoro-N-Methyl Analog |
|---|---|---|---|
| Molecular Formula | C₆H₁₂N·HCl | C₅H₁₀NO·HCl | C₇H₁₂F₂N·HCl |
| Ring Heteroatoms | None | Oxygen | None |
| Substituents | Amine (position 6) | Amine (position 6) | Amine (position 6), Difluoro, Methyl |
| Reported Applications | Intermediate for LPAR1 antagonists | Drug discovery building block | LPAR1 antagonist intermediate |
Azabicyclo Derivatives
Analog 3 : rel-(1R,5S,6r)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂NO₂·HCl
- Substituents : Nitrogen in the bicyclo ring (3-azabicyclo); carboxylic acid and methyl groups.
- Key Differences : The nitrogen atom enhances basicity, while the carboxylic acid introduces acidity, making this compound suitable for pH-dependent interactions in drug design .
Analog 4 : Rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride
- Molecular Formula: C₆H₁₂NO·HCl
- Substituents : Nitrogen in a larger bicyclo[3.2.0]heptane ring; hydroxyl group at position 4.
- The hydroxyl group adds polarity .
| Property | Key Compound | 3-Azabicyclo Carboxylic Acid Analog | Azabicycloheptanol Analog |
|---|---|---|---|
| Molecular Formula | C₆H₁₂N·HCl | C₇H₁₂NO₂·HCl | C₆H₁₂NO·HCl |
| Ring System | Bicyclo[3.1.0]hexane | 3-Azabicyclo[3.1.0]hexane | 3-Azabicyclo[3.2.0]heptane |
| Functional Groups | Amine | Carboxylic acid, Methyl | Hydroxyl |
Research Implications and Limitations
- Bioactivity : While direct pharmacological data for the key compound are unavailable, its structural analogs demonstrate roles in targeting GPCRs (e.g., LPAR1) and optimizing pharmacokinetic profiles .
- Limitations: The racemic nature of the key compound may complicate enantiomer-specific activity studies.
Biological Activity
The compound rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molar Mass : 134 g/mol
- LogP : 0.47
- Polar Surface Area : 26 Ų
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interaction with various receptors and its potential therapeutic applications.
Receptor Interaction
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving glutamate and GABA receptors. Its structural similarity to other bicyclic amines suggests potential roles in modulating synaptic transmission and neuropharmacology.
Study 1: Neuropharmacological Effects
A study investigated the effects of bicyclic amines on GABA receptor currents in vitro. The results showed that compounds similar to this compound can potentiate GABA receptor activity, enhancing inhibitory neurotransmission which could be beneficial in treating anxiety disorders .
Study 2: Metabotropic Glutamate Receptors (mGluRs)
Another significant area of research involves the compound's potential as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, derivatives of bicyclic amines are being explored for their ability to act as agonists or antagonists at mGluRs, which are implicated in various neurological conditions such as schizophrenia and depression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization of bicyclic precursors and functional group modifications. For example:
- Step 1 : Cyclization of a bicyclo[3.1.0]hexane precursor using catalysts like Pd(OAc)₂ or Rh₂(OAc)₄ under inert atmospheres (N₂/Ar) at 80–100°C to form the bicyclic core .
- Step 2 : Amine introduction via nucleophilic substitution or reductive amination. For instance, using NH₃/MeOH under high-pressure hydrogenation (50–60 psi) at 25°C .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
Critical parameters include temperature control (to avoid racemization) and solvent polarity (e.g., THF vs. DMF), which impact reaction rates and stereoselectivity .
Q. How can researchers characterize the stability and solubility of this compound under varying pH and temperature conditions?
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The bicyclic amine is prone to ring-opening at pH < 3 or > 10 due to strain in the bicyclo[3.1.0] system .
- Solubility : Use shake-flask method in buffered solutions (pH 1–12). Data from similar compounds show solubility peaks at pH 6–7 (10–15 mg/mL in water) but poor solubility in non-polar solvents (<1 mg/mL in hexane) .
Table 1 : Stability and Solubility Profile (Model Data)
| Condition | Stability (HPLC purity) | Solubility (mg/mL) |
|---|---|---|
| pH 2, 25°C | 85% after 1 week | 2.1 ± 0.3 |
| pH 7, 25°C | 98% after 1 week | 12.5 ± 1.2 |
| pH 12, 25°C | 72% after 1 week | 0.8 ± 0.1 |
Advanced Research Questions
Q. What strategies resolve enantiomers of the racemic mixture, and how does chirality impact biological activity?
- Chiral Resolution : Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Mobile phases: Hexane/EtOH (90:10) with 0.1% diethylamine .
- Biological Impact : Enantiomers often show divergent receptor binding. For example, (1R,5S,6R)-enantiomer may exhibit 10-fold higher affinity for serotonin receptors compared to its counterpart, based on SAR studies of similar bicyclic amines .
Q. How can computational modeling optimize reaction pathways for stereoselective synthesis?
- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to model transition states during cyclization. For example, identify energy barriers for competing [3+2] vs. [2+2] pathways .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd vs. Rh) for minimizing by-products like exo-isomers .
Table 2 : Computational Predictions vs. Experimental Yields
| Catalyst | Predicted Yield (QM) | Experimental Yield |
|---|---|---|
| Pd(OAc)₂ | 78% | 72% ± 3% |
| Rh₂(OAc)₄ | 85% | 81% ± 2% |
Q. What analytical techniques differentiate this compound from structurally similar bicyclic amines (e.g., azabicyclo or oxabicyclo analogs)?
- NMR : Compare -NMR shifts for bridgehead protons (δ 3.1–3.5 ppm for azabicyclo vs. δ 4.2–4.6 ppm for oxabicyclo) .
- X-ray Crystallography : Resolve bond angles (e.g., C6-N-C1 ≈ 109° for this compound vs. 115° for azabicyclo derivatives) .
- MS/MS Fragmentation : Unique fragment ions at m/z 98 (C₅H₈N⁺) and m/z 84 (C₄H₆N⁺) distinguish it from analogs .
Contradictions and Validation
- Synthetic Routes : reports Rh-catalyzed cyclization as optimal, while emphasizes Pd-based systems. Resolution: Rh offers higher stereoselectivity but requires stricter anhydrous conditions .
- Biological Activity : Some studies highlight serotonin receptor affinity, while others prioritize NMDA modulation. Hypothesis: Substituent positioning (e.g., 6-amine vs. 3-aza) alters target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
